molecular formula C26H30N4O4S B2414986 5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-60-4

5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2414986
CAS RN: 868220-60-4
M. Wt: 494.61
InChI Key: CECHZVMRHOYZEE-UHFFFAOYSA-N
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Description

“5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a chemical compound that has been synthesized and evaluated for its in vitro anticancer activity . It is part of a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines .


Synthesis Analysis

The synthesis of this compound involves the use of 3,4,5-trimethoxyphenyl thiazole pyrimidines . Compounds with substituted piperazine showed the best antiproliferative activity .


Molecular Structure Analysis

The molecular structure of this compound includes a benzylpiperidin-1-yl group, a 3,4,5-trimethoxyphenyl group, and a thiazolo[3,2-b][1,2,4]triazol-6-ol group .

Scientific Research Applications

Anticancer Properties

Thiazolo[3,2-b][1,2,4]triazoles have shown promising anticancer properties. Notably, a series of novel compounds with this scaffold demonstrated excellent anticancer activity against a variety of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma, without causing toxicity to normal somatic cells (Lesyk et al., 2021). Furthermore, compounds synthesized using this framework were found to be more potent against certain cancer cell lines compared to their respective amides (Lesyk et al., 2007).

Anti-inflammatory and Analgesic Effects

A study highlighted the significant anti-inflammatory and analgesic properties of 6-(α-Amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols, with certain derivatives demonstrating higher activity levels than standard drugs, without inducing gastric lesions (Tozkoparan et al., 2004). Moreover, thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and tested for their anti-inflammatory activities, with some showing higher efficacy than analogue derivatives and a commonly used reference drug (Tozkoparan et al., 2001).

Antimicrobial and Antibacterial Properties

Certain derivatives of thiazolo[3,2-b][1,2,4]triazoles have been shown to possess significant antimicrobial and antibacterial activities. A range of derivatives were synthesized and displayed promising activity against various bacterial and fungal strains, with some showing greater efficacy than standard drugs (Seelam et al., 2016), (Zhang et al., 2010).

Antioxidant Activities

Thiazolo[3,2-b][1,2,4]triazoles have also demonstrated antioxidant properties. Compounds incorporating this scaffold were effective in ameliorating peroxidative injury in liver and brain tissues, indicating their potential in controlling ethanol-induced oxidative stress (Aktay et al., 2005). This suggests their utility in managing conditions associated with oxidative stress.

Eco-friendly Synthesis

The synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles using ultrasound-promoted, eco-friendly methods represents a significant advancement in green chemistry. This approach not only simplifies the synthesis process but also aligns with the principles of sustainable and environmentally friendly chemical practices (Kumar & Sharma, 2017).

properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c1-32-20-14-19(15-21(33-2)23(20)34-3)22(24-25(31)30-26(35-24)27-16-28-30)29-11-9-18(10-12-29)13-17-7-5-4-6-8-17/h4-8,14-16,18,22,31H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECHZVMRHOYZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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